![molecular formula C7H10N2O B14866093 5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine](/img/structure/B14866093.png)
5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes an isoxazole ring and an azepine ring, making it a versatile scaffold for the development of new chemical entities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable azepine derivative with an isoxazole precursor in the presence of a catalyst. For example, the use of Rh(III)-catalyzed reactions has been reported for the selective synthesis of azepinones fused to the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential agonist for 5-HT(2A)/5-HT(2C) receptors, which are involved in various neurological processes . The compound’s effects are mediated through its binding to these receptors, leading to downstream signaling events that modulate cellular functions.
類似化合物との比較
Similar Compounds
Similar compounds to 5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine include:
- 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine
- 5,6,7,8-Tetrahydro-2-phenanthreneamine hydrochloride
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthoxyacetaldehyde
Uniqueness
What sets this compound apart is its unique fused ring system, which provides a versatile scaffold for chemical modifications
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
5,6,7,8-tetrahydro-4H-[1,2]oxazolo[3,4-d]azepine |
InChI |
InChI=1S/C7H10N2O/c1-3-8-4-2-7-6(1)5-10-9-7/h5,8H,1-4H2 |
InChIキー |
OXXHNJRHJMJNPY-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC2=NOC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


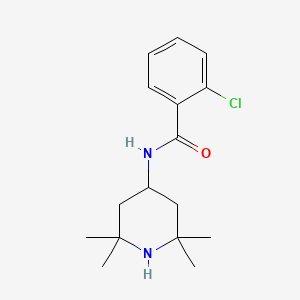
![Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14866017.png)
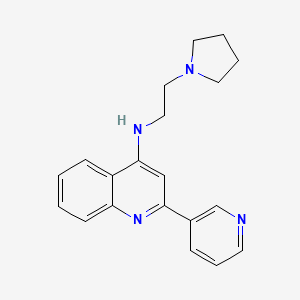
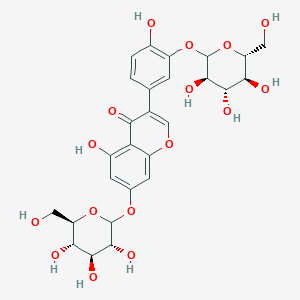
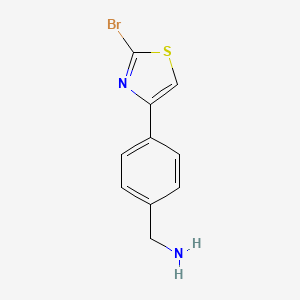
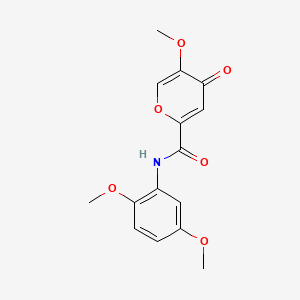
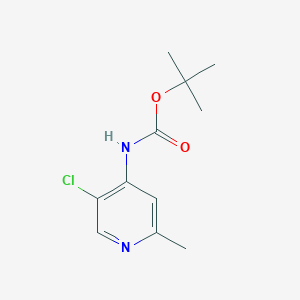
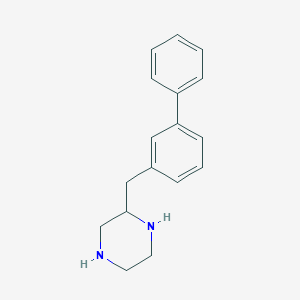
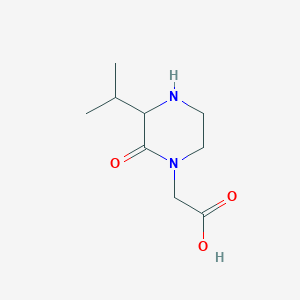
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14866076.png)


![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14866081.png)

